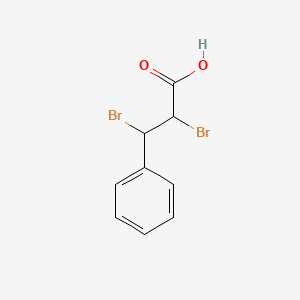

2,3-Dibromo-3-phenylpropionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJWTHBNVZNQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953396 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-30-2, 31357-31-0 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Erythro and Threo Isomers of 2,3-Dibromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the erythro and threo isomers of 2,3-Dibromo-3-phenylpropionic acid, key intermediates in organic synthesis. This document details their synthesis, stereochemistry, and analytical characterization, presenting data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Core Concepts: Stereochemistry and Nomenclature

The addition of bromine to the double bond of cinnamic acid results in the formation of this compound, a molecule with two chiral centers at carbons 2 and 3. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo.[1][2][3]

The terms erythro and threo are used to describe the relative configuration of adjacent chiral centers. In the context of this compound, the erythro isomers have the two bromine atoms on opposite sides when represented in a Fischer projection, while the threo isomers have them on the same side. The erythro form is a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers, whereas the threo form is a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers.[1][4][5]

The stereochemical outcome of the bromination of trans-cinnamic acid is predominantly the erythro isomer, a result of an anti-addition mechanism.[1][6][7] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic addition of bromine to trans-cinnamic acid.[6][8][9] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or in glacial acetic acid.[6][7][10]

Detailed Experimental Protocol: Bromination of trans-Cinnamic Acid

This protocol is a synthesis of procedures found in the literature.[6][9][10][11]

Materials:

-

trans-Cinnamic acid

-

Bromine solution (e.g., 1.0 M in dichloromethane or acetic acid)

-

Dichloromethane (or glacial acetic acid)

-

Cyclohexene (B86901) (to quench excess bromine)

-

Ethanol and water for recrystallization

Procedure:

-

Dissolve trans-cinnamic acid in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the bromine solution dropwise with constant stirring. The disappearance of the red bromine color indicates the progress of the reaction.[6]

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.[6][10]

-

If excess bromine is present, add a few drops of cyclohexene until the solution becomes colorless.[6]

-

The product, this compound, will precipitate out of the solution.[6]

-

Collect the crude product by vacuum filtration and wash with cold dichloromethane.[4][6][11]

-

Purify the product by recrystallization from a mixed solvent system, such as ethanol-water, to yield the pure erythro isomer.[4][11]

Data Presentation: Physical and Spectroscopic Properties

The erythro and threo isomers of this compound can be distinguished by their distinct physical and spectroscopic properties. The most notable difference is their melting points.

| Property | Erythro Isomer | Threo Isomer |

| Melting Point (°C) | 202-204[1][4] | 93.5-95[1][4] |

| Stereochemistry | Racemic mixture of (2R, 3S) and (2S, 3R) | Racemic mixture of (2R, 3R) and (2S, 3S) |

| Appearance | White solid | Solid |

¹H NMR Spectroscopy:

| Proton | Expected Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~11.0-13.0 |

| Phenyl (C₆H₅) | ~7.2-7.5 |

| Methine (CH-Br) | ~5.1-5.5 |

Mandatory Visualizations

Stereochemical Relationships

The following diagram illustrates the stereochemical relationship between the different isomers of this compound.

Caption: Stereochemical relationships of this compound isomers.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the synthesis and purification of erythro-2,3-Dibromo-3-phenylpropionic acid.

Caption: Synthesis workflow for erythro-2,3-Dibromo-3-phenylpropionic acid.

References

- 1. murov.info [murov.info]

- 2. Perform a stereochemical analysis showing the 4 | Chegg.com [chegg.com]

- 3. Solved Draw structures of all possible stereoisomers of | Chegg.com [chegg.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

- 7. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. odinity.com [odinity.com]

Polymorphism of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds, impacting their physical and chemical properties, bioavailability, and stability. This technical guide provides an in-depth overview of the known polymorphism of 2,3-Dibromo-3-phenylpropionic acid, a derivative of cinnamic acid. It consolidates the available crystallographic data for its two identified polymorphic forms: monoclinic and orthorhombic. This document also outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format to facilitate comparison and further research.

Introduction

This compound is a halogenated derivative of phenylpropionic acid. The presence of multiple chiral centers and the potential for varied intermolecular interactions, primarily through hydrogen bonding of the carboxylic acid groups, create a landscape ripe for the formation of different crystalline structures. Understanding the polymorphic behavior of this compound is essential for controlling its solid-state properties, which is of particular importance in the context of drug development and materials science.

Two distinct polymorphic forms of this compound have been reported in the scientific literature: a monoclinic form and an orthorhombic form.[1][2] This guide aims to provide a comprehensive summary of the currently available data on these two polymorphs.

Synthesis and Crystallization of Polymorphs

The synthesis of this compound and the subsequent crystallization of its polymorphic forms are achieved through a two-step process.

Synthesis of this compound

The primary synthetic route involves the bromination of trans-cinnamic acid.

Experimental Protocol:

-

Dissolve trans-cinnamic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine (Br₂) in the same solvent to the cinnamic acid solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture until the reddish-brown color of the bromine disappears, indicating the completion of the reaction.

-

Precipitate the crude product by adding water to the reaction mixture.

-

Collect the solid product by filtration and wash with water to remove any remaining acid and salts.

-

Dry the crude this compound.

Crystallization of the Monoclinic and Orthorhombic Polymorphs

Both the monoclinic and orthorhombic forms can be obtained from the same solvent system, with the resulting crystal habit often providing the initial indication of the polymorphic form.[1][2]

Experimental Protocol:

-

Dissolve the crude this compound in a mixture of ethanol (B145695) and water (e.g., a 1:1 v/v ratio) with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling or slow evaporation of the solvent may be employed to promote crystallization.

-

Observe the morphology of the resulting crystals. Rod-shaped crystals are typically indicative of the orthorhombic form, while thin, plate-like crystals are characteristic of the monoclinic form.[1][2]

-

Separate the different crystal forms manually if they co-crystallize.

-

Collect the crystals by filtration and dry them under vacuum.

Physicochemical Characterization

A comprehensive characterization of the solid-state properties of each polymorph is crucial. The following sections detail the available data.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the crystal structures of the two polymorphs. Both forms exhibit hydrogen-bonded inversion dimers, a common motif for carboxylic acids.[1][2]

| Parameter | Monoclinic Polymorph[2] | Orthorhombic Polymorph[1] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| a (Å) | 5.5382(2) | 7.0278(1) |

| b (Å) | 28.8640(13) | 9.7105(1) |

| c (Å) | 6.6112(3) | 29.2970(4) |

| α (°) | 90 | 90 |

| β (°) | 111.935(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 980.32(7) | 1999.33(4) |

| Z | 4 | 8 |

| Temperature (K) | 106 | 100 |

Thermal Analysis

While a melting point of approximately 200°C with decomposition is reported for this compound, specific melting points and heats of fusion for the individual polymorphs have not been detailed in the reviewed literature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine these critical thermal properties and to investigate any potential phase transitions between the forms upon heating.

Suggested Experimental Protocol (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to identify melting endotherms and other thermal events.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between polymorphs due to differences in their crystal lattice and molecular conformations, which result in unique vibrational modes. While a general FTIR spectrum for this compound is available, a comparative analysis of the two distinct polymorphs is not yet published.

Suggested Experimental Protocol (FTIR-ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the crystalline sample onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Compare the spectra of the monoclinic and orthorhombic forms, paying close attention to the regions corresponding to carbonyl stretching, O-H stretching, and the fingerprint region.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a primary technique for the routine identification and characterization of polymorphic forms. Each crystalline form produces a unique diffraction pattern. To date, specific XRPD patterns for the monoclinic and orthorhombic forms of this compound have not been found in the public domain.

Suggested Experimental Protocol (XRPD):

-

Gently grind the crystalline sample to a fine powder.

-

Pack the powder into a sample holder.

-

Mount the sample holder in the powder diffractometer.

-

Collect the diffraction pattern over a specific 2θ range (e.g., 2-40°) using a monochromatic X-ray source (e.g., Cu Kα).

-

Process the data to identify the characteristic peak positions (2θ) and their relative intensities for each polymorph.

Intermolecular Interactions and Crystal Packing

The crystal structures of both the monoclinic and orthorhombic polymorphs are stabilized by intermolecular O-H···O hydrogen bonds, which form centrosymmetric carboxylic acid dimers.[1][2] In the monoclinic form, these dimers are further linked by weak C-H···Br hydrogen bonds, creating chains that propagate along the a-axis direction.[2] The packing diagrams of the two forms would reveal the three-dimensional arrangement of these dimers and any other significant intermolecular interactions that differentiate the two crystal lattices.

Conclusion and Future Work

This technical guide has summarized the current state of knowledge on the polymorphism of this compound, focusing on its monoclinic and orthorhombic forms. While significant crystallographic data is available, a comprehensive understanding of the physicochemical properties of these polymorphs is incomplete.

Future research should focus on:

-

Thermal Analysis: Performing DSC and TGA on both polymorphs to determine their melting points, heats of fusion, and thermal stability. This will also help to establish the thermodynamic relationship between the two forms (i.e., whether they are enantiotropically or monotropically related).

-

Spectroscopic Analysis: Obtaining and comparing the FTIR and Raman spectra of the two polymorphs to identify characteristic vibrational bands for each form.

-

X-ray Powder Diffraction: Measuring the XRPD patterns of both polymorphs to provide a rapid and reliable method for their identification and quantification in mixtures.

-

Solubility Studies: Determining the solubility of each polymorph in various solvents to assess the impact of crystal structure on this critical pharmaceutical property.

A more complete characterization of the polymorphs of this compound will provide a solid foundation for its potential applications in drug development and materials science, enabling better control over its solid-state properties and performance.

References

A Comprehensive Technical Guide to 2,3-Dibromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,3-Dibromo-3-phenylpropionic acid, a halogenated derivative of cinnamic acid. This document covers its nomenclature, chemical properties, synthesis protocols, and spectral data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Nomenclature and CAS Number

The compound is systematically named according to IUPAC standards, though several common synonyms are also in use.

| Identifier | Value |

| IUPAC Name | 2,3-dibromo-3-phenylpropanoic acid[1][2][3] |

| CAS Number | 6286-30-2[1][4][5][6][7] |

| Common Synonyms | This compound, α,β-Dibromohydrocinnamic acid[1][5][7], 2,3-Dibromohydrocinnamic acid[1][3][7] |

| Molecular Formula | C9H8Br2O2[1][4][5][6][7] |

| Molecular Weight | 307.97 g/mol [1][2][5] |

| InChI Key | FXJWTHBNVZNQQP-UHFFFAOYSA-N[1][2][7] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder. | TCI Chemicals |

| Melting Point | 200-204 °C (with decomposition).[1][8][9][10] | Alfa Chemistry, CSUB |

| Boiling Point | 321.5 °C at 760 mmHg.[1] | Alfa Chemistry |

| Flash Point | 148.3 °C.[1] | Alfa Chemistry |

| Purity | Typically >98.0% (HPLC).[5] | TCI Chemicals, LabSolutions |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine to the double bond of trans-cinnamic acid.[8][11] Several variations of this protocol exist, offering different approaches to handling bromine and managing reaction conditions.

Experimental Workflow: Bromination of trans-Cinnamic Acid

The following diagram illustrates a generalized workflow for the synthesis of this compound from trans-cinnamic acid.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Bromination using Bromine in Ether

This classic method involves the direct addition of liquid bromine to a solution of cinnamic acid.

-

Dissolution: Dissolve 25 g of cinnamic acid in 100-125 mL of dry ether in a round-bottom flask fitted with a dropping funnel.[12]

-

Reaction: Cool the flask in an ice-water bath and slowly add 27 g of bromine. The reaction should be conducted in diffused light to control its rate.[12] The reaction is complete when the bromine color disappears.

-

Isolation Option A: Evaporate the ether, and recrystallize the resulting residue from dilute ethyl alcohol.[12]

-

Isolation Option B: Extract the product by shaking with a dilute sodium hydroxide (B78521) solution to form the sodium salt. Acidify the aqueous extract with hydrochloric acid to precipitate the product.[12]

-

Purification: The crude product is collected and can be further purified by recrystallization. This method yields colorless leaflets with a melting point of 195 °C.[12]

Protocol 2: In Situ Generation of Bromine

This "green" synthesis approach avoids the direct handling of liquid bromine by generating it within the reaction mixture.

-

Reactant Mixture: To a 100 mL round-bottom flask, add 2.0 g (13.5 mmol) of cinnamic acid, 3.26 g (30.0 mmol) of sodium bromide, and 2.29 g (15.0 mmol) of sodium perborate (B1237305) in 25 mL of glacial acetic acid.[13]

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Work-up: Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.[13]

-

Extraction: Extract the product with diethyl ether (2 x 30 mL).

-

Washing: Combine the ether extracts and wash with water (3 x 50 mL).[13]

-

Isolation: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Using Pyridinium Tribromide

This method utilizes a solid, stable source of bromine.

-

Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.25 g of cinnamic acid, 0.60 g of pyridinium tribromide, and 5 mL of acetic acid.[11]

-

Reaction: Gently reflux the mixture with stirring for approximately 15 minutes.[11]

-

Work-up: After cooling the mixture, add 5 mL of 5% sodium thiosulfate (B1220275) solution to quench any remaining bromine.

-

Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the collected solid with ice water.[11]

-

Drying: Allow the product to dry completely.

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using various spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Observed Peaks / Data |

| ¹H NMR | Spectral data is available and can be accessed through chemical databases such as ChemicalBook.[14] |

| ¹³C NMR | Spectral data is available through the PubChem database.[3] |

| FT-IR | A cast film spectrum shows characteristic peaks for the functional groups present.[15] |

| Mass Spectrometry | Mass spectrum data (electron ionization) is available through the NIST WebBook.[7] |

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on this compound, revealing detailed structural information.

| Crystal System | Space Group | Unit Cell Parameters | Reference |

| Monoclinic | P21/n | a = 7.0278 Å, b = 9.7105 Å, c = 29.2970 Å | [Thong et al., 2008, as cited in ResearchGate][16][17] |

| Orthorhombic | Pnma | - | [Thong et al., 2008, as cited in Scribd][17] |

The crystal structure shows that the molecules form inversion dimers linked by O-H···O hydrogen bonds.[16][18]

Biological Activity and Applications

Currently, the publicly available literature primarily focuses on the chemical synthesis and structural characterization of this compound. Information regarding its biological activity or its application in drug development is limited. Its role has been noted in the one-pot synthesis of enynes and in studies of dehydrobromination reactions.[9] Further research is required to explore its potential pharmacological properties and signaling pathway interactions.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. All synthesis procedures, especially those involving bromine, should be performed in a well-ventilated fume hood.[13]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (2S,3S)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 8. csub.edu [csub.edu]

- 9. This compound | 6286-30-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. murov.info [murov.info]

- 12. prepchem.com [prepchem.com]

- 13. books.rsc.org [books.rsc.org]

- 14. This compound(6286-30-2) 1H NMR spectrum [chemicalbook.com]

- 15. macmillanlearning.com [macmillanlearning.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Dibromo-3-phenylpropionic acid, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methods.

Introduction

This compound is a halogenated derivative of cinnamic acid. Its molecular structure, containing a carboxylic acid group, a phenyl ring, and two chiral centers, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and further use in synthetic applications. This guide presents a compilation of its IR and NMR spectral data, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound showcases characteristic absorption bands corresponding to its carboxylic acid and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~3100-3000 | Medium-Weak | C-H stretch of the aromatic ring |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretching vibrations within the aromatic ring |

| ~1200 | Medium | C-O stretch of the carboxylic acid |

| Below 800 | Medium-Strong | C-Br stretching vibrations |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental for structural elucidation.

The proton NMR spectrum of this compound typically exhibits signals in the aromatic, methine, and carboxylic acid regions. The spectrum is often recorded in a deuterated solvent such as acetone-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| ~5.1 - 5.5 | Doublet | 1H | Methine proton adjacent to bromine and the phenyl group (C₆H₅-CH(Br)-) |

| ~4.8 - 5.2 | Doublet | 1H | Methine proton adjacent to bromine and the carboxyl group (-CH(Br)-COOH) |

Note: The chemical shifts and coupling patterns can be influenced by the solvent and the specific diastereomer present.

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | Carboxylic acid carbon (-COOH) |

| ~135 - 140 | Quaternary aromatic carbon (ipso-carbon) |

| ~128 - 130 | Aromatic methine carbons (-CH=) |

| ~50 - 55 | Methine carbon adjacent to bromine and the phenyl group |

| ~45 - 50 | Methine carbon adjacent to bromine and the carboxyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra of solid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan to collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the signals in the ¹H NMR spectrum.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like this compound involves a logical progression from sample preparation to final structural confirmation.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the logical flow from sample preparation through two parallel analytical techniques (IR and NMR) to the final structural confirmation of the compound.

An In-depth Technical Guide on the Solubility of 2,3-Dibromo-3-phenylpropionic Acid

This guide provides a detailed overview of the solubility characteristics of 2,3-Dibromo-3-phenylpropionic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses available solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, based on chemical properties and data for analogous compounds, a qualitative solubility profile can be inferred. The presence of a carboxylic acid group suggests some degree of solubility in polar and basic solvents, while the phenyl group and bromine atoms contribute to its lipophilicity, indicating solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1] |

| Water | Insoluble (inferred for related compounds) | [2] |

| Dichloromethane | Soluble (inferred for related compounds) | [2] |

| Ethanol (B145695) | Soluble (inferred for related compounds) | [2] |

Note: The solubility in water, dichloromethane, and ethanol is inferred from the reported solubility of the related compound 3-Bromo-3-phenylpropanoic acid.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following methodologies are adapted from established practices for determining the solubility of organic acids.[3][4][5]

2.1. Equilibrium Shake-Flask Method

This is a conventional and widely accepted method for determining thermodynamic (equilibrium) solubility.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, dichloromethane, buffer solutions of various pH)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution does not change over time).[5]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles. Care must be taken to avoid precipitation of the solute during this step.

-

-

Sample Preparation for Analysis: Carefully transfer a known volume of the clear, saturated filtrate or supernatant to a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

2.2. pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

-

Follow the equilibrium shake-flask method described above.

-

Instead of a single solvent, use a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Measure the final pH of the saturated solution after equilibration, as it may differ slightly from the initial pH of the buffer.

-

Plot the determined solubility against the final measured pH to generate a pH-solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | 6286-30-2 [amp.chemicalbook.com]

- 2. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]

- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Chemical Structure and Bonding in 2,3-Dibromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-3-phenylpropionic acid is a halogenated derivative of cinnamic acid that serves as a valuable building block in organic synthesis. Its chemical structure, characterized by two chiral centers and the presence of bulky bromine atoms, gives rise to interesting stereochemical properties and dictates its reactivity. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by crystallographic and spectroscopic data.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is 2,3-dibromo-3-phenylpropanoic acid.[1] Its molecular formula is C₉H₈Br₂O₂, and its structure consists of a propanoic acid backbone with a phenyl group attached to the C3 carbon and bromine atoms attached to both C2 and C3.

The presence of two chiral centers at C2 and C3 means that this compound can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (or any other non-enantiomeric pair) is diastereomeric. These diastereomers are often referred to by the historical nomenclature of erythro and threo. The erythro isomers have the two bromine atoms on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

Visualizing the Stereoisomers

To better understand the spatial arrangement of the atoms, Fischer and Newman projections are employed.

Crystalline Structure and Bonding Parameters

This compound is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[2][3][4] X-ray crystallography studies have provided detailed insights into the bond lengths, bond angles, and overall molecular geometry in the solid state.

In the crystal lattice, molecules of this compound form inversion dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[2]

Quantitative Crystallographic Data

The following tables summarize the key bonding parameters for the orthorhombic and monoclinic polymorphs.

Table 1: Unit Cell Parameters

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Orthorhombic | Orthorhombic | Pbca | 7.0278 (1) | 9.7105 (1) | 29.2970 (4) | 90 | 90 | 90 | 1999.33 (4) | 8 |

| Monoclinic | Monoclinic | P2₁/n | 5.5382 (2) | 28.8640 (13) | 6.6112 (3) | 90 | 111.935 (1) | 90 | 980.32 (7) | 4 |

Data for the orthorhombic polymorph was obtained at 100 K.[2] Data for the monoclinic polymorph was obtained at 106 K.[4]

Table 2: Selected Intramolecular Bond Lengths (Å)

| Bond | Orthorhombic Polymorph | Monoclinic Polymorph |

| C2-C3 | 1.558(6) | 1.539(6) |

| C1-C2 | 1.519(6) | 1.517(6) |

| C2-Br1 | 1.956(4) | 1.961(4) |

| C3-Br2 | 1.970(4) | 1.969(4) |

| C3-C4 | 1.511(6) | 1.513(6) |

| C1-O1 | 1.299(5) | 1.306(5) |

| C1-O2 | 1.215(5) | 1.216(5) |

Table 3: Selected Intramolecular Bond Angles (°)

| Angle | Orthorhombic Polymorph | Monoclinic Polymorph |

| C1-C2-C3 | 111.9(3) | 112.4(4) |

| C1-C2-Br1 | 109.8(3) | 109.9(3) |

| C3-C2-Br1 | 111.1(3) | 110.9(3) |

| C2-C3-C4 | 113.8(3) | 114.1(4) |

| C2-C3-Br2 | 109.9(3) | 109.8(3) |

| C4-C3-Br2 | 108.8(3) | 108.9(3) |

| O1-C1-O2 | 123.5(4) | 123.4(4) |

| O1-C1-C2 | 112.5(4) | 112.4(4) |

| O2-C1-C2 | 124.0(4) | 124.2(4) |

Note: The crystallographic data for the orthorhombic form shows disorder in the carbon and oxygen atoms. The presented values are for the major component.[2]

Spectroscopic Analysis

Spectroscopic techniques provide further details on the chemical environment and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons, the methine protons at C2 and C3, and the carboxylic acid proton. The aromatic protons usually appear as a multiplet in the range of 7.2-7.5 ppm. The methine protons (H-C2 and H-C3) are expected to be doublets due to coupling with each other, with chemical shifts influenced by the electronegative bromine atoms, typically in the range of 5.10-5.45 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, often around 11.0 ppm.[5]

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid is typically observed downfield. The aromatic carbons will show a set of signals in the aromatic region, and the aliphatic carbons (C2 and C3) bonded to bromine will appear at chemical shifts influenced by the halogen's electronegativity.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic) | ~170-175 |

| Phenyl C (ipso) | ~135-140 |

| Phenyl C (o,m,p) | ~125-130 |

| C-Br (C2) | ~45-55 |

| C-Br (C3) | ~50-60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch (aromatic) | Phenyl Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch (aromatic) | Phenyl Ring |

| ~1200 | C-O stretch | Carboxylic Acid |

| 700-500 | C-Br stretch | Alkyl Halide |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of trans-cinnamic acid.

Workflow for Synthesis

References

The Pharmacological Frontier: A Technical Exploration of 2,3-Dibromo-3-phenylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, halogenated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide delves into the potential biological activities of a specific class of such compounds: 2,3-Dibromo-3-phenylpropionic acid and its derivatives. While research into this particular family of molecules is emerging, this document consolidates the available data on their synthesized analogues, focusing on antimicrobial and anticancer activities, and provides a framework for their further investigation. We will explore the foundational evidence for their biological action, present available quantitative data, detail relevant experimental protocols, and visualize the underlying scientific principles.

Core Biological Activities and Quantitative Data

The primary biological activities investigated for derivatives of this compound are centered on their antimicrobial and potential anticancer effects. The core structure, featuring a phenyl ring and a propionic acid backbone with vicinal bromine atoms, serves as a versatile scaffold for the synthesis of various analogues, including benzenesulfonamides and their subsequent heterocyclic derivatives like pyrazoles.

Antimicrobial Activity

A key study in this area involves the synthesis of a series of N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides. These compounds have been evaluated for their antibacterial properties against a panel of pathogenic bacteria. The data from these studies, while not exhaustively available in all public domains, points towards promising activity.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Derivative Class | Test Organism | Activity | Reference |

|---|---|---|---|---|

| IIa-e | N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides | Staphylococcus aureus (Gram-positive) | Assayed | [1] |

| IIa-e | N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides | Escherichia coli (Gram-negative) | Assayed | [1] |

| IIa-e | N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides | Proteus mirabilis (Gram-negative) | Assayed | [1] |

| IIa-e | N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides | Pseudomonas aeruginosa (Gram-negative) | Assayed | [1] |

| IIIa-e | N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides | Staphylococcus aureus (Gram-positive) | Assayed | [1] |

| IIIa-e | N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides | Escherichia coli (Gram-negative) | Assayed | [1] |

| IIIa-e | N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides | Proteus mirabilis (Gram-negative) | Assayed | [1] |

| IIIa-e | N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides | Pseudomonas aeruginosa (Gram-negative) | Assayed | [1] |

| IVa-e | 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides | Staphylococcus aureus (Gram-positive) | Assayed | [1] |

| IVa-e | 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides | Escherichia coli (Gram-negative) | Assayed | [1] |

| IVa-e | 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides | Proteus mirabilis (Gram-negative) | Assayed | [1] |

| IVa-e | 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides | Pseudomonas aeruginosa (Gram-negative) | Assayed |[1] |

Note: The term "Assayed" indicates that the compounds were tested for activity, though specific quantitative data such as zones of inhibition or Minimum Inhibitory Concentrations (MICs) were not available in the accessed literature.

Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, the broader class of brominated organic compounds and phenylpropionic acid amides has shown cytotoxic effects against various cancer cell lines. This suggests a potential avenue of investigation for the title compounds. For instance, some phenylpropionic amide derivatives have been evaluated as dual inhibitors of HIV-1 protease and reverse transcriptase, demonstrating the diverse biological targets for this class of molecules.[2]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides (General Procedure)

This protocol is based on the synthetic route described for related compounds.

-

Starting Material Synthesis: Synthesize the precursor chalcones, 1-aryl-3-(3-aminophenyl)prop-2-en-1-ones, through the Claisen-Schmidt condensation of 3-aminoacetophenone with various aromatic aldehydes.

-

Benzenesulfonamide Formation: React the synthesized chalcones with benzenesulfonyl chloride in a suitable solvent (e.g., pyridine) to yield N-[3-(3-aryl-acryloyl)phenyl]benzenesulfonamides.

-

Bromination: Dissolve the N-[3-(3-aryl-acryloyl)phenyl]benzenesulfonamides in a suitable solvent such as glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring at room temperature. Continue stirring for a specified period (e.g., 24 hours).

-

Isolation and Purification: Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides.

Antimicrobial Susceptibility Testing: Paper Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Agar (B569324) Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity. A standard antibiotic is used as a positive control.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical frameworks, the following diagrams are provided in DOT language.

Experimental Workflow for Synthesis and Antimicrobial Screening

References

Theoretical Conformational Analysis of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the conformational landscape of 2,3-Dibromo-3-phenylpropionic acid. Due to the limited availability of specific published theoretical studies on this molecule, this document outlines a robust and widely accepted computational approach based on established practices for structurally similar compounds. This guide is intended to serve as a detailed protocol for researchers embarking on the conformational analysis of this and related molecules.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses several rotatable single bonds, a multitude of conformations can exist. Each of these conformers, or rotational isomers, has a distinct energy and geometry, and the overall properties of the molecule are a population-weighted average of these individual conformations.

In the context of drug development, understanding the conformational preferences of a molecule is paramount. The bioactive conformation, i.e., the spatial arrangement adopted when binding to a biological target, may not be the lowest energy conformation in isolation. A thorough conformational analysis provides insights into the molecule's flexibility, the energy barriers between different conformations, and the probability of adopting a bioactive shape. This knowledge is crucial for structure-activity relationship (SAR) studies and rational drug design.

For this compound, the key flexible bonds that dictate its overall shape are the Cα-Cβ single bond and the bonds connecting the phenyl and carboxylic acid groups to the main chain. Rotation around these bonds will give rise to a complex potential energy surface with several local minima, each corresponding to a stable conformer.

Methodology for Theoretical Conformational Analysis

A typical computational workflow for the conformational analysis of a flexible molecule like this compound involves a multi-step process. This process begins with an initial exploration of the conformational space to identify potential energy minima, followed by more accurate calculations to refine the geometries and energies of these conformers.

Initial Conformer Generation

The first step is to generate a diverse set of initial structures that broadly sample the conformational space of the molecule. This is crucial to ensure that no significant low-energy conformers are missed. Several methods can be employed for this purpose:

-

Systematic Search: This method involves rotating each of the defined rotatable bonds (dihedrals) by a fixed increment (e.g., 30°). While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic Methods (e.g., Monte Carlo): These methods involve random changes to the molecule's geometry, with the new conformation being accepted or rejected based on an energy criterion. This can be more efficient than a systematic search for larger molecules.

-

Molecular Dynamics (MD): An MD simulation at an elevated temperature can be used to explore the conformational space. Snapshots from the trajectory can then be used as starting points for optimization.

For this compound, the key dihedral angles to be systematically varied would be:

-

τ1: C(phenyl)-Cα-Cβ-C(carboxyl)

-

τ2: Br-Cα-Cβ-Br

-

τ3: H-Cα-Cβ-H

-

τ4: Cα-C(carboxyl)-O-H

Geometry Optimization and Energy Calculation

Once a set of initial conformers is generated, each structure is subjected to geometry optimization to locate the nearest local minimum on the potential energy surface. This is followed by the calculation of the single-point energy of the optimized structure. A hierarchical approach is often used, starting with a less computationally demanding method and refining the results with more accurate methods.

-

Initial Optimization (Low-Level Theory): A computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G), can be used to quickly optimize the large number of initial structures.

-

Refined Optimization and Energy Calculation (High-Level Theory): The unique low-energy conformers identified in the initial step are then re-optimized using a more robust and accurate level of theory. Density Functional Theory (DFT) is a popular choice for such calculations. A common and reliable combination is the B3LYP functional with a larger basis set that includes polarization and diffuse functions, such as 6-311+G(d,p). For molecules containing heavy atoms like bromine, it is also advisable to use a pseudopotential for the bromine atoms (e.g., LANL2DZ) or an all-electron basis set designed for heavy elements.

The final single-point energies of the optimized conformers are then calculated at an even higher level of theory or with a larger basis set to obtain more accurate relative energies. It is also crucial to perform a frequency calculation at this stage to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Data Presentation

The quantitative results from the theoretical calculations should be summarized in a clear and structured format to allow for easy comparison of the different conformers.

Relative Energies and Population of Conformers

The relative energies of the conformers are typically reported in kcal/mol or kJ/mol with respect to the global minimum. The population of each conformer at a given temperature (usually 298.15 K) can be calculated using the Boltzmann distribution, which depends on the relative Gibbs free energies of the conformers.

| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| 1 | 0.00 | 0.00 | 0.00 | 75.3 |

| 2 | 0.85 | 0.82 | 1.20 | 12.5 |

| 3 | 1.50 | 1.45 | 2.10 | 3.8 |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Dihedral Angles of Conformers

The geometry of each conformer is best described by its key dihedral angles.

| Conformer | τ1 (C-Cα-Cβ-C) (°) | τ2 (Br-Cα-Cβ-Br) (°) | τ3 (H-Cα-Cβ-H) (°) | τ4 (Cα-C-O-H) (°) |

| 1 | -65.8 | 178.5 | 60.1 | 179.2 |

| 2 | 175.3 | -62.3 | -178.9 | 1.5 |

| 3 | 58.9 | 61.5 | -60.5 | -2.1 |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Validation

While this guide focuses on theoretical calculations, it is crucial to note that experimental validation of the computational results is a critical part of any conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), is a powerful technique for studying the conformation of molecules in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons through the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for each theoretical conformer, it is possible to determine the conformational population in solution.

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software. Perform phasing, baseline correction, and referencing.

-

Analysis: Integrate the signals to determine the relative number of protons. Measure the coupling constants (in Hz) for the vicinal protons on the Cα and Cβ carbons.

X-ray Crystallography

Single-crystal X-ray diffraction provides the precise conformation of a molecule in the solid state. While this may not be representative of the conformational ensemble in solution, it provides an invaluable benchmark for the accuracy of the computational methods, as the calculated geometry of the global minimum should ideally be in close agreement with the crystal structure.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structure.

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized using a flowchart.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By employing a systematic and hierarchical computational approach, researchers can gain valuable insights into the conformational preferences of this molecule, which is essential for its application in medicinal chemistry and drug development. The combination of robust theoretical calculations and experimental validation ensures a comprehensive and accurate understanding of the molecule's behavior.

Methodological & Application

Synthesis of 2,3-Dibromo-3-phenylpropionic Acid from trans-Cinnamic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2,3-dibromo-3-phenylpropionic acid from trans-cinnamic acid. The protocol is based on established chemical principles and published laboratory procedures.

Introduction

The bromination of trans-cinnamic acid is a classic example of an electrophilic addition reaction to an alkene. This reaction is of interest for its stereochemical outcome and as a method to introduce bromine atoms into an organic molecule, which can then serve as a precursor for further synthetic transformations. For instance, this compound has been used in the one-pot synthesis of enynes and in studies of dehydrobromination reactions.[1][2] The reaction proceeds via the addition of bromine across the double bond of the cinnamic acid.

Reaction Scheme

trans-Cinnamic acid + Br₂ → this compound

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

| Property | trans-Cinnamic Acid | This compound |

| Molecular Formula | C₉H₈O₂ | C₉H₈Br₂O₂[3] |

| Molecular Weight | 148.16 g/mol [4][5] | 307.97 g/mol [3][6] |

| Melting Point | 133 °C[5][7][8] | ~200-204 °C (with decomposition)[1][2][5][9] |

| Appearance | White crystalline powder[7] | Colorless leaflets or white to yellow crystalline powder[9][10] |

| Solubility | Insoluble in water, soluble in many organic solvents like benzene, acetone, and ether.[7][11] | Soluble in methanol.[1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound from trans-cinnamic acid.

Materials and Equipment:

-

trans-Cinnamic acid

-

Bromine (or a source of bromine like pyridinium (B92312) tribromide)

-

Glacial acetic acid or Dichloromethane (B109758) (as solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Reflux apparatus (if applicable)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Recrystallization solvents (e.g., ethanol (B145695) and water)

-

Melting point apparatus

Safety Precautions:

-

Bromine is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be performed in a well-ventilated fume hood. [12]

-

Dichloromethane is toxic, an irritant, and can be absorbed through the skin. It should also be handled in a fume hood. [12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Bromination using elemental Bromine in an organic solvent [10][13]

-

Dissolution: In a round-bottom flask, dissolve a specific amount of trans-cinnamic acid (e.g., 0.60 g) in a suitable solvent like dichloromethane (e.g., 3.5 mL).[13] Alternatively, ether can be used as a solvent.[10]

-

Cooling: Cool the flask in an ice-water bath.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent (e.g., 2.0 mL of 10% bromine in dichloromethane) dropwise to the cooled solution with continuous stirring.[13] The reaction can be vigorous, so slow addition is crucial.[10] The red-brown color of bromine should disappear as it reacts.[14]

-

Reaction Completion: Continue the addition until a faint bromine color persists. The product may start to precipitate during the reaction.[14][15]

-

Isolation of Crude Product:

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dilute ethyl alcohol.[10][16]

Protocol 2: In-situ generation of Bromine using Pyridinium Tribromide [16]

This method avoids handling elemental bromine directly.

-

Reaction Setup: In a 50 mL round-bottom flask, combine trans-cinnamic acid (8.0 mmol) and glacial acetic acid (4.0 mL).[16]

-

Reagent Addition: Add pyridinium tribromide (8.0 mmol) to the flask.[16]

-

Reflux: Set up a reflux apparatus and heat the mixture in a hot water bath.[16]

-

Isolation and Purification: After the reaction is complete, the product is isolated and purified by recrystallization as described in Protocol 1.[16]

Purification by Recrystallization: [16]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Remove the solution from the heat source.

-

Add hot water dropwise until the solution becomes cloudy.

-

Reheat the solution until it becomes clear again (add a few drops of hot ethanol if necessary).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Rinse the crystals with a small amount of cold deionized water.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by determining its melting point. The expected melting point for the erythro isomer, which is the major product of this anti-addition reaction, is around 202-204 °C.[5]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 6286-30-2 [chemicalbook.com]

- 2. This compound | 6286-30-2 [amp.chemicalbook.com]

- 3. This compound | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-Cinnamic acid-d6 | C9H8O2 | CID 129849789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 6. (r,s)-2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]

- 8. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 9. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]

- 12. scribd.com [scribd.com]

- 13. web.alfredstate.edu [web.alfredstate.edu]

- 14. rsc.org [rsc.org]

- 15. studylib.net [studylib.net]

- 16. csub.edu [csub.edu]

Application Notes and Protocols for the Bromination of Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to cinnamic acid. This reaction is a classic example of halogenation of an alkene and is fundamental in organic synthesis. The resulting product is a valuable intermediate for further chemical transformations in drug development and materials science.

Reaction Overview

The bromination of cinnamic acid proceeds via an electrophilic addition mechanism. The double bond of cinnamic acid acts as a nucleophile, attacking the bromine molecule. This results in the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion leads to the anti-addition of bromine across the double bond, yielding 2,3-dibromo-3-phenylpropanoic acid. When starting with trans-cinnamic acid, the primary products are the (2R, 3S) and (2S, 3R) enantiomers (the erythro diastereomer).

Quantitative Data Summary

The physical properties of the starting material and the expected products are summarized in the table below for easy reference and comparison. The melting point is a critical parameter for distinguishing between the possible diastereomeric products.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| trans-Cinnamic Acid | 148.16 | 133 | White crystalline solid |

| (2R,3S) & (2S,3R)-2,3-dibromo-3-phenylpropanoic acid (erythro) | 307.97 | 202-204[1] | Colorless leaflets or white crystalline solid[2][3] |

| (2R,3R) & (2S,3S)-2,3-dibromo-3-phenylpropanoic acid (threo) | 307.97 | 93.5-95[1] | - |

Experimental Protocols

Two common and reliable protocols for the bromination of cinnamic acid are provided below, utilizing different solvent systems.

Protocol 1: Bromination in Dichloromethane (B109758) (CH₂Cl₂) or Ether

This protocol is widely used due to the good solubility of cinnamic acid in dichloromethane or ether and the ease of product isolation.

Materials:

-

trans-Cinnamic acid

-

Dichloromethane (CH₂Cl₂) or dry Ether

-

1.0 M solution of Bromine (Br₂) in dichloromethane or a calculated amount of liquid bromine

-

Cyclohexene (B86901) (for quenching excess bromine)

-

Sodium thiosulfate (B1220275) solution (for neutralizing bromine spills)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask, dissolve trans-cinnamic acid (e.g., 1.0 g, 6.75 mmol) in dichloromethane (20 mL) or dry ether (100-125 mL).[2][4] Equip the flask with a reflux condenser and an addition funnel.

-

Bromine Addition: If using liquid bromine, carefully measure the required amount (e.g., for 25g of cinnamic acid, 27g of bromine is used) and place it in the addition funnel.[2] If using a bromine solution, charge the addition funnel with a 1.0 M solution of bromine in dichloromethane (e.g., 7.0 mL).[4] Caution: Bromine is highly corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Cool the reaction flask in an ice-water bath.[2] Slowly add the bromine solution dropwise to the stirred solution of cinnamic acid. The characteristic red-brown color of bromine should disappear as it reacts.[5]

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture. If the reaction is conducted in dichloromethane, it can be gently refluxed for about 10 minutes to ensure completion.[4] If a persistent red-brown color remains, add a few drops of cyclohexene until the solution becomes colorless or pale yellow.[4]

-

Product Isolation: Cool the reaction mixture in an ice bath to precipitate the product.[4][6] Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Washing and Drying: Wash the collected crystals with a small amount of cold dichloromethane or ether to remove any soluble impurities.[4] Allow the product to air dry.

-

Purification (Optional): The crude product can be recrystallized from a mixed solvent system of ethanol (B145695) and water to obtain a purified product.[6][7]

-

Characterization: Determine the melting point of the dried product to identify the stereoisomer formed.[1][7]

Protocol 2: Bromination in Glacial Acetic Acid

This protocol offers an alternative solvent system and is also effective for this transformation.

Materials:

-

trans-Cinnamic acid

-

Glacial acetic acid

-

Pyridinium (B92312) tribromide or a solution of bromine in acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Water bath

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, add trans-cinnamic acid (e.g., 8.0 mmol) and glacial acetic acid (4.0 mL).[7]

-

Reagent Addition: Add pyridinium tribromide (8.0 mmol) to the flask.[7] Pyridinium tribromide is a safer alternative to liquid bromine as it is a solid and releases bromine in situ. Alternatively, a solution of bromine in acetic acid can be used.

-

Reaction: Place a magnetic stirrer in the flask and set up the apparatus for reflux in a fume hood using a hot water bath.[7] Heat the mixture to facilitate the reaction.

-

Product Precipitation: After the reaction is complete (indicated by a color change from red-brown to light orange), add water (e.g., 15 mL) to the reaction mixture.[1][7]

-

Isolation: Cool the mixture in an ice bath to induce crystallization of the product.[1][7] Collect the crystals by vacuum filtration.

-

Washing: Rinse the collected crystals with cold deionized water.[7]

-

Purification: Recrystallize the crude product from a mixture of ethanol and water.[7]

-

Drying and Characterization: Allow the purified crystals to dry completely before measuring the melting point and yield.[7]

Visualizations

Reaction Mechanism: Electrophilic Addition of Bromine

The following diagram illustrates the stepwise mechanism for the bromination of cinnamic acid.

Caption: Mechanism of the electrophilic addition of bromine to cinnamic acid.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: General experimental workflow for the bromination of cinnamic acid.

References